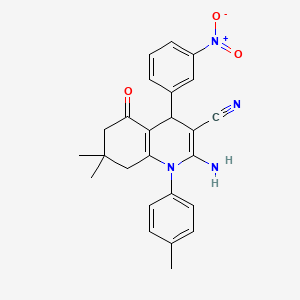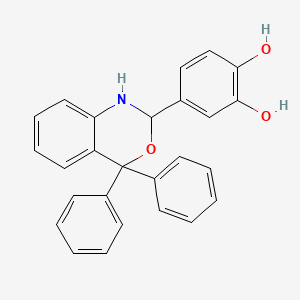
2-(4-bromophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Formation of the hydrazide: The 4-bromophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with 3-methyl-4-nitro-1H-pyrazole: Finally, the hydrazide is coupled with 3-methyl-4-nitro-1H-pyrazole under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of the nitro and pyrazole groups suggests potential interactions with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H12BrN5O4 |
|---|---|
Molecular Weight |
370.16 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H12BrN5O4/c1-7-11(18(20)21)12(16-14-7)17-15-10(19)6-22-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H2,14,16,17) |
InChI Key |
NENHVYZEBZCANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dichlorophenyl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11535292.png)


![ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate](/img/structure/B11535311.png)
![ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B11535315.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-cyanophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11535322.png)

![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B11535325.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide](/img/structure/B11535356.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11535360.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B11535366.png)
![N'-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535372.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B11535375.png)
